5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole
Description
Properties
Molecular Formula |
C8H14BrN3 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
5-(3-bromopropyl)-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3 |
InChI Key |
LQEFFCOWIPASPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole typically involves the reaction of 1-isopropyl-1h-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the triazole nitrogen attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the propyl chain is susceptible to nucleophilic substitution (SN2) due to its electron-withdrawing triazole environment and steric accessibility.
Example Reactions:
Key Findings:
-
Reactions with amines (e.g., coupling to imidazo[4,5-b]pyridines) proceed efficiently in DMF with K₂CO₃ as a base, yielding substituted triazoles with >80% purity .
-
Thiol-based substitutions often require polar aprotic solvents and elevated temperatures .
Cyclization Reactions
The bromopropyl group can undergo intramolecular cyclization under basic or acidic conditions to form fused heterocycles.
Example Pathway:
-
Base-Mediated Cyclization :
Conditions : KOH (aq.), 80–100°C
Product : 6-isopropyl-5,6-dihydrotriazolo[1,5-a]azepine . -
Acid-Catalyzed Cyclization :
Conditions : H₂SO₄, 0°C
Product : Triazolo-fused tetrahydrofuran derivatives .
Mechanistic Insight :
The reaction proceeds via dehydrohalogenation to form a transient allylic intermediate, followed by cyclization .
Functionalization of the Triazole Core
The 1,2,4-triazole ring itself can participate in reactions, though the isopropyl and bromopropyl groups may sterically hinder certain transformations.
Observed Reactivity:
-
N-Alkylation :
Conditions : Trimethylamine, CH₃CN
Product : Quaternary triazolium salts (e.g., for ionic liquid applications) . -
Coordination Chemistry :
The triazole’s nitrogen atoms can act as ligands for metals (e.g., Cu, Ag), forming complexes with potential catalytic or biological activity .
Elimination Reactions
Under strong basic conditions, the bromopropyl group may undergo elimination to form alkenes.
Example:
Conditions : t-BuOK, DMSO, 120°C
Product : 1-isopropyl-1H-1,2,4-triazole-5-propenyl .
Biological Activity Considerations
While not directly studied for this compound, structurally related 1,2,4-triazoles exhibit:
Scientific Research Applications
5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole is a synthetic compound that belongs to the 1,2,4-triazole class, which are five-membered heterocyclic compounds that have three nitrogen atoms. This compound has a bromopropyl group at the 5-position and an isopropyl group at the 1-position of the triazole ring. Due to its potential biological activities and medicinal chemistry applications, it has attracted interest.
Chemical Properties
The molecular formula of 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole is C9H16BrN3.
Potential Applications
5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole has several potential applications, especially in pharmaceutical development due to its antibacterial and antifungal properties .
Pharmaceutical Development
1,2,4-triazole derivatives possess significant biological activities. Research on triazole derivatives has demonstrated the significant antibacterial activity of this heterocyclic core . Molecular docking studies indicate that 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole can interact with enzymes involved in bacterial cell wall synthesis and fungal metabolism. This interaction may provide insights into how to optimize its effectiveness and reduce potential side effects.
Biological activities
1,2,4-Triazole derivatives possess significant biological activities. These include:
Studies
Studies on the interactions of 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole with biological targets are crucial for understanding its mechanism of action.
Similar Compounds
Several compounds share structural similarities with 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole. The presence of different substituents can significantly alter their biological activity and pharmacological profiles.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Bromomethyl)-1H-1,2,4-triazole | Bromomethyl group at position 5 | Exhibits high antibacterial activity |
| 5-(Phenethyl)-1H-1,2,4-triazole | Phenethyl substituent at position 5 | Strong antifungal properties |
| 3-(Bromophenyl)-5-methyl-1H-1,2,4-triazole | Bromophenyl at position 3 | Enhanced activity against resistant bacterial strains |
| 5-(Chlorobutyl)-1-isopropyl-1H-1,2,4-triazole | Chlorobutyl substituent | Potentially lower toxicity compared to brominated variants |
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)-1-isopropyl-1h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The triazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Likely synthesized via alkylation of the triazole core using 3-bromopropyl bromide and isopropyl halides, a method similar to that described for related compounds in heterocyclic chemistry .
- Applications: Triazoles are widely used as intermediates in drug discovery and agrochemicals.
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Reactivity: The bromopropyl chain facilitates nucleophilic substitution reactions, making it valuable for further functionalization, as seen in the synthesis of enamine derivatives .
Synthetic Utility :
Biological Activity
5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole is a synthetic compound belonging to the 1,2,4-triazole class, which is characterized by a five-membered ring containing three nitrogen atoms. This compound features a bromopropyl group at the 5-position and an isopropyl group at the 1-position of the triazole ring. It has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : CHBrN
- Molecular Weight : 188.99 g/mol
- CAS Number : 141831-72-3
Synthesis Methods
The synthesis of 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole can be achieved through various methods, including:
- Reactions involving amidrazones : These reactions typically yield derivatives with significant biological activity.
- Substitution reactions : Utilizing brominated precursors to introduce the bromopropyl group effectively.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial activities. Specifically:
- Antibacterial Activity : Studies have shown that compounds similar to 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole can inhibit bacterial growth effectively against both Gram-positive and Gram-negative strains. Molecular docking studies suggest interactions with enzymes involved in bacterial cell wall synthesis .
- Antifungal Activity : The compound also displays antifungal properties, potentially targeting metabolic pathways in fungi.
Anti-inflammatory Effects
Recent studies have evaluated the anti-inflammatory potential of various triazole derivatives. For instance:
- Compounds structurally related to 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole were tested for their ability to inhibit cytokine release (TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in TNF-α production by up to 60% at specific concentrations .
Toxicity Profile
The toxicity of 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole has been assessed in vitro. In studies involving PBMC cultures:
- The compound exhibited low toxicity at concentrations up to 100 µg/mL, with cell viability remaining comparable to control groups .
Comparative Analysis with Related Compounds
A comparison of structural analogs reveals variations in biological activity based on substituents:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Bromomethyl)-1H-1,2,4-triazole | Bromomethyl group at position 5 | Exhibits high antibacterial activity |
| 5-(Phenethyl)-1H-1,2,4-triazole | Phenethyl substituent at position 5 | Strong antifungal properties |
| 3-(Bromophenyl)-5-methyl-1H-1,2,4-triazole | Bromophenyl at position 3 | Enhanced activity against resistant bacterial strains |
| 5-(Chlorobutyl)-1-isopropyl-1H-1,2,4-triazole | Chlorobutyl substituent | Potentially lower toxicity compared to brominated variants |
This table illustrates how different substituents can significantly alter the pharmacological profiles and efficacy of triazole derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole derivatives:
- Study on Cytokine Release : In vitro tests showed that certain derivatives could significantly inhibit TNF-α production in PBMCs stimulated with lipopolysaccharides (LPS), indicating potential use in inflammatory conditions .
- Antimicrobial Testing : A series of triazole derivatives were evaluated against various bacterial strains, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-Bromopropyl)-1-isopropyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromoalkylation of 1-isopropyl-1H-1,2,4-triazole using 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Microwave-assisted synthesis (60–100°C, 30–60 min) can improve reaction efficiency and purity . Key factors affecting yield include solvent polarity (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess bromopropane minimizes incomplete substitution). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H NMR : Look for the isopropyl group (δ 1.4–1.6 ppm, doublet for CH₃; δ 4.2–4.5 ppm, septet for CH). The bromopropyl chain shows a triplet at δ 3.4–3.6 ppm (CH₂Br) and a multiplet at δ 2.0–2.3 ppm (central CH₂) .
- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and triazole ring C=N (~1595 cm⁻¹) confirm structural integrity .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or isopropyl groups) validate the molecular formula .
Q. How does the bromopropyl substituent influence the compound’s physicochemical properties compared to other alkyl-substituted triazoles?
- Methodological Answer : The bromine atom increases molecular weight and lipophilicity (logP ~2.8), enhancing membrane permeability in biological assays. Compared to chloromethyl or hydroxymethyl analogs, bromopropyl derivatives exhibit slower hydrolysis rates but higher reactivity in Suzuki-Miyaura cross-coupling reactions. Solubility in polar solvents (e.g., DMSO) is reduced due to the bulky isopropyl group, necessitating solvent optimization for in vitro studies .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction outcomes when varying synthetic protocols (e.g., solvent polarity, temperature)?
- Methodological Answer : Contradictory yields often arise from competing reaction pathways. For example, in polar solvents (DMF, DMSO), nucleophilic substitution dominates, while nonpolar solvents (toluene) may favor elimination. To troubleshoot:
- Perform TLC monitoring at intermediate steps to identify side products.
- Use kinetic studies (variable-temperature NMR) to optimize reaction rates.
- Employ computational tools (DFT) to model transition states and identify steric/electronic barriers .
Q. How can computational chemistry (e.g., DFT) predict reactivity and optimize synthesis pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the triazole ring’s N2 position shows high electron density, making it reactive toward alkylation. Transition-state modeling of bromopropane substitution reveals energy barriers (~25 kcal/mol), guiding temperature optimization (80–100°C). Solvent effects (PCM models) further refine reaction conditions .
Q. What are the challenges in crystallographic analysis of this compound, and how can software like SHELXL improve structural determination?
- Methodological Answer : Challenges include low crystal quality due to flexible bromopropyl chains and twinning. SHELXL resolves these by:
- Applying TWIN/BASF commands to model twinned datasets.
- Restraining bond lengths/angles for the bromopropyl group (DFIX instructions).
- Using high-resolution data (≤0.8 Å) to refine disorder models. ORTEP-3 visualizes thermal ellipsoids, confirming structural accuracy .
Q. How does the compound interact with biological targets, and what in vitro assays are suitable for assessing these interactions?
- Methodological Answer : The triazole core binds to enzymes (e.g., cytochrome P450) via π-π stacking and hydrogen bonding. Bromine enhances halogen bonding with protein residues (e.g., Tyr, His). Recommended assays:
- Fluorescence quenching : Monitor binding to bovine serum albumin (BSA) at λₑₓ = 280 nm.
- Enzyme inhibition : Test IC₅₀ values against acetylcholinesterase (Ellman’s method) .
Q. What are the best practices for handling and storing this compound to prevent decomposition, considering its bromine content?
- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at −20°C to prevent light-/moisture-induced degradation. Use desiccants (silica gel) in storage containers. For handling, employ fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Decontaminate spills with activated charcoal followed by 10% sodium thiosulfate to neutralize bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
